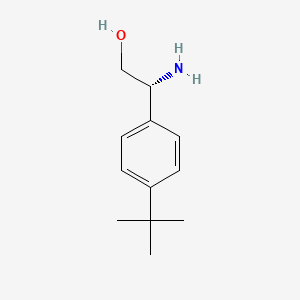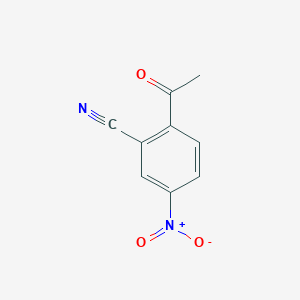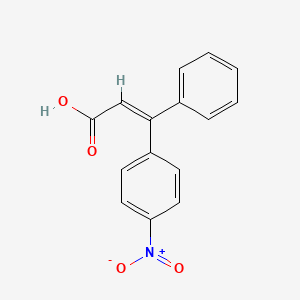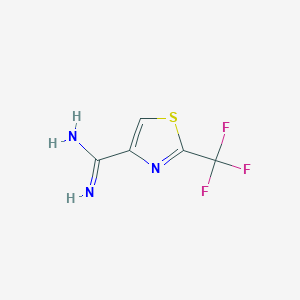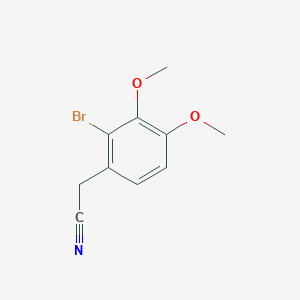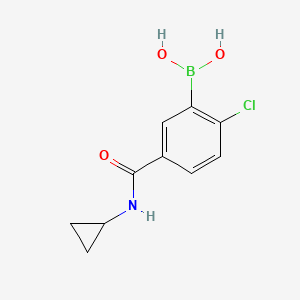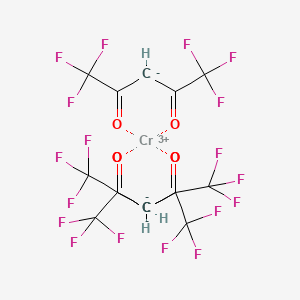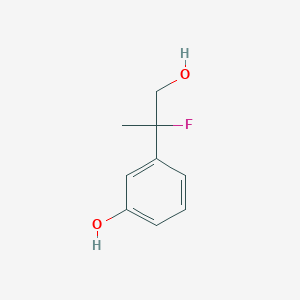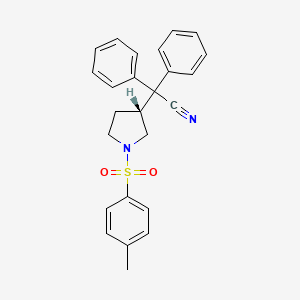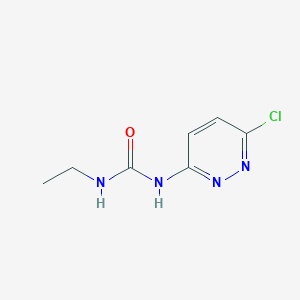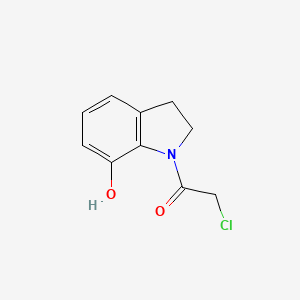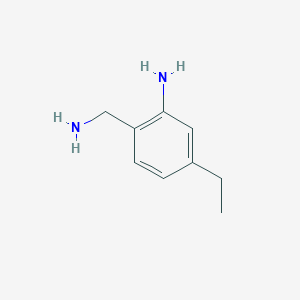
2-(Aminomethyl)-5-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-5-ethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group (-NH2) attached to a benzene ring, which also contains an ethyl group (-C2H5) and a methyl group (-CH2-) attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)-5-ethylaniline can be synthesized through several methods. One common approach involves the reductive amination of 5-ethyl-2-nitrobenzaldehyde with formaldehyde and ammonia. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) under mild conditions.
Another method involves the alkylation of 2-(aminomethyl)aniline with ethyl bromide in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic substitution, where the amino group attacks the ethyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and alkylation reactions are commonly employed, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-5-ethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-5-ethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to drugs with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-5-ethylaniline involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)aniline: Lacks the ethyl group, resulting in different chemical and physical properties.
5-Ethyl-2-nitroaniline: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
2-(Aminomethyl)-5-methylaniline:
Uniqueness
2-(Aminomethyl)-5-ethylaniline is unique due to the presence of both an amino group and an ethyl group on the aromatic ring. This combination of functional groups imparts specific chemical properties, making it a valuable compound for various applications in organic synthesis, pharmaceuticals, and materials science.
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-(aminomethyl)-5-ethylaniline |
InChI |
InChI=1S/C9H14N2/c1-2-7-3-4-8(6-10)9(11)5-7/h3-5H,2,6,10-11H2,1H3 |
Clave InChI |
AGTCJCYZHJSOKV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


